molecular formula C16H19N3O3S B267306 N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

カタログ番号 B267306
分子量: 333.4 g/mol
InChIキー: ALAKHWRKORUFJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide, also known as MCC-950, is a potent inhibitor of NLRP3 inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system, and its activation has been implicated in a range of inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. MCC-950 has shown promise as a potential therapeutic agent for these conditions, as well as other inflammatory disorders.

作用機序

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide works by inhibiting the NLRP3 inflammasome, a complex of proteins that is activated in response to a range of danger signals, including pathogens, toxins, and cellular damage. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which drive inflammation. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide binds to a specific site on the NLRP3 protein, preventing its activation and subsequent cytokine production.
Biochemical and Physiological Effects:
In addition to its effects on the NLRP3 inflammasome, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to have other biochemical and physiological effects. For example, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many inflammatory diseases. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to reduce the expression of genes involved in inflammation and cell death.

実験室実験の利点と制限

One advantage of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide is its specificity for the NLRP3 inflammasome, which reduces the risk of off-target effects. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for research on N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders. Additionally, the potential use of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide in combination with other therapies, such as anti-inflammatory drugs or immunotherapies, should be explored. Finally, the development of more stable and bioavailable formulations of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide may improve its clinical utility.

合成法

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia. The synthesis method involves a multi-step process, starting with the reaction of 4-nitrobenzoyl chloride with morpholine to form a key intermediate. This intermediate is then reacted with thiosemicarbazide to form the carbamothioyl derivative, which is subsequently cyclized to form the final product, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide.

科学的研究の応用

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been extensively studied in preclinical models of inflammatory disease, where it has been shown to inhibit NLRP3 inflammasome activation and reduce inflammation. In a mouse model of gout, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was shown to reduce joint inflammation and pain. In a mouse model of Alzheimer's disease, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was shown to reduce brain inflammation and improve cognitive function. These results suggest that N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide may have broad therapeutic potential in a range of inflammatory diseases.

特性

製品名

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

分子式

C16H19N3O3S

分子量

333.4 g/mol

IUPAC名

N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H19N3O3S/c20-14(11-1-2-11)18-16(23)17-13-5-3-12(4-6-13)15(21)19-7-9-22-10-8-19/h3-6,11H,1-2,7-10H2,(H2,17,18,20,23)

InChIキー

ALAKHWRKORUFJE-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

正規SMILES

C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。